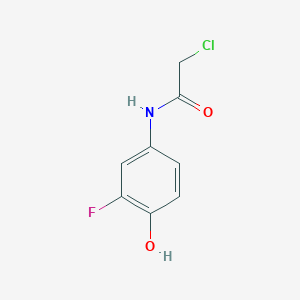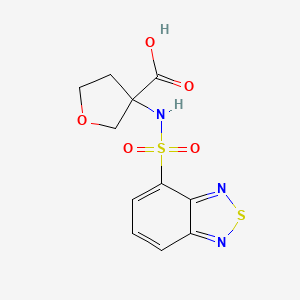
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid, also known as DBOC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique structure and mechanism of action.
Mechanism of Action
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid exerts its biological activity by binding to metal ions such as copper and zinc. This binding results in the formation of stable complexes that can interact with various biological targets. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in various disease processes.
Biochemical and Physiological Effects:
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. This inhibition results in the prevention of tissue damage and inflammation. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This inhibition results in the modulation of various cellular processes such as cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful for studying the interactions between metal ions and biological targets. However, one of the limitations of using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Future Directions
There are several future directions for further research on 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid. One area of research could be the development of new drug delivery systems using 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid. Another area of research could be the study of the interactions between 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid and other biological targets. Additionally, the potential use of 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid as a therapeutic agent for various diseases could also be explored.
Conclusion:
In conclusion, 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid is a chemical compound that has shown promising results in various scientific research applications. Its unique structure and mechanism of action make it a useful tool for studying the interactions between metal ions and biological targets. Further research on 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid could lead to the development of new drug delivery systems and the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid involves the reaction of 3-aminooxolane-2-carboxylic acid with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid.
Scientific Research Applications
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)6-8(13)12-11(9(14)15)4-5-16-7-11/h4-7H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOGKKAWRRXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1(CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dimethylbutanoylamino)oxolane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)